molecular formula C15H24O5 B7765479 (1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Cat. No.: B7765479
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-OIWMHUBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[103104,13It is widely recognized for its potent antimalarial properties and is used as a drug for the treatment of malaria . This compound is derived from artemisinin, a natural product obtained from the plant Artemisia annua.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroartemisinin can be synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield dihydroartemisinin .

Industrial Production Methods

Industrial production of dihydroartemisinin involves the large-scale reduction of artemisinin. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydroartemisinin has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.

    Biology: It is studied for its effects on cellular processes and its potential as an antimalarial agent.

    Medicine: It is used in the treatment of malaria and is being investigated for its potential in treating other diseases such as cancer.

    Industry: It is used in the production of antimalarial drugs and other pharmaceuticals

Mechanism of Action

Dihydroartemisinin exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. This leads to oxidative stress and damage to the parasite’s cellular components, ultimately causing its death. The compound targets the parasite’s heme metabolism and disrupts its redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroartemisinin is unique due to its high potency and rapid action against malaria parasites. It is more effective than its parent compound artemisinin and has better pharmacokinetic properties compared to other derivatives like artemether and artesunate .

Properties

IUPAC Name

(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-OIWMHUBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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